Tanurmotide

Description

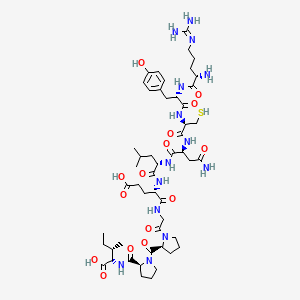

Tanurmotide (CAS: 907596-28-5) is a bioactive peptide classified under the "-motide" suffix, a nomenclature convention for immunomodulatory agents established by the World Health Organization (WHO) . Its sequence corresponds to residues 101–111 of the human lymphocyte antigen 6K (HLA-6K): Arg-Tyr-Cys-Asn-Leu-Glu-Gly-Pro-Pro-Ile .

Properties

CAS No. |

907596-28-5 |

|---|---|

Molecular Formula |

C51H80N14O15S |

Molecular Weight |

1161.3 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C51H80N14O15S/c1-5-27(4)41(50(79)80)63-48(77)36-10-7-20-65(36)49(78)37-11-8-19-64(37)39(68)24-57-43(72)31(16-17-40(69)70)58-44(73)32(21-26(2)3)60-46(75)34(23-38(53)67)61-47(76)35(25-81)62-45(74)33(22-28-12-14-29(66)15-13-28)59-42(71)30(52)9-6-18-56-51(54)55/h12-15,26-27,30-37,41,66,81H,5-11,16-25,52H2,1-4H3,(H2,53,67)(H,57,72)(H,58,73)(H,59,71)(H,60,75)(H,61,76)(H,62,74)(H,63,77)(H,69,70)(H,79,80)(H4,54,55,56)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,41-/m0/s1 |

InChI Key |

KWZHLQQUBDJEKD-YBOXBSPRSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

RYCNLEGPPI |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tanurmotide; Arg-tyr-cys-asn-leu-glu-gly-pro-pro-ile; Human lymphocyte antigen 6k-(101-111)-peptide.; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tanurmotide belongs to a broader family of bioactive peptides and immunomodulators. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Similarity: this compound shares the "-motide" suffix with tecemotide and latromotide, indicating a shared immunomodulatory classification. However, their sequences differ significantly:

- Tecemotide derives from the MUC1 tumor-associated antigen .

- Latromotide is a somatostatin analog with distinct receptor-binding properties . In contrast, Shepherdin (non-"-motide") is a survivin-derived peptide optimized with cell-penetrating sequences (e.g., penetratin) for intracellular targeting .

Mechanistic Differences :

- This compound : Likely modulates HLA-mediated immune responses, though mechanistic details are sparse .

- Shepherdin : Disrupts survivin-Hsp90 complexes, inducing apoptosis in cancer cells at 150 µM .

- Glypromate : Exhibits neuroprotection via NMDA receptor agonism, contrasting with this compound's immune-focused role .

Therapeutic Applications: this compound’s applications are undefined but inferred from its class (e.g., vaccine adjuvants or autoimmune therapies). Tecemotide is clinically validated for cancer immunotherapy, while latromotide targets neuroendocrine tumors .

Methodological Considerations for Comparison

Structural similarity analysis, such as Tanimoto coefficient calculations using 2D fingerprints, is critical for comparing compounds like this compound and its analogs . However, feature selection and fingerprint-related biases (e.g., overlapping substructures) can skew similarity rankings, necessitating careful interpretation . For example, this compound’s HLA-targeting sequence may show low Tanimoto similarity to Shepherdin’s survivin fragment despite both being peptides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.